2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-(6-hydroxyhexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,16H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPZKDNKHUEITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513713 | |
| Record name | 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63945-11-9 | |
| Record name | 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
General Synthetic Strategy
The synthesis of this compound generally involves the introduction of a hydroxyalkyl side chain onto the isoindoline-1,3-dione core. This can be achieved by nucleophilic substitution or ring-opening reactions involving epoxides or halohydrins derived from the isoindoline-1,3-dione scaffold.
Key Starting Materials and Intermediates
- Isoindoline-1,3-dione (phthalimide) derivatives serve as the core structure.
- Epoxides such as 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione are important intermediates.
- Halohydrins like 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione can be used for nucleophilic ring-opening reactions.
- Hydroxyalkyl chains are introduced via nucleophilic attack on epoxides or halohydrins.
Detailed Synthetic Procedures
Epoxide Route and Nucleophilic Ring-Opening
- Synthesis of epoxide intermediate: Potassium phthalimide reacts with epichlorohydrin at elevated temperature (120 °C) for 24 hours to form 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione.
- Purification: The excess epichlorohydrin is removed under reduced pressure, and the product is purified by refluxing in methanol and filtration.
- Ring-opening reaction: The epoxide is then reacted with nucleophiles such as hydroxyalkyl groups under acidic or basic catalysis to open the epoxide ring, introducing the hydroxyhexyl side chain at the 2-position of the isoindoline-1,3-dione ring.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Applications |
|---|---|---|---|
| Epoxide ring-opening | High regio- and stereoselectivity; versatile | Requires careful control of reaction conditions | Suitable for diverse hydroxyalkyl substitutions |
| Halohydrin substitution | Mild reaction conditions; straightforward | Possible side reactions; limited nucleophile scope | Useful for introducing hydroxy groups at specific positions |
| Catalytic hydrogenation | Efficient conversion of protected groups | Requires hydrogenation setup; longer reaction times | Essential for final deprotection and functionalization |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyhexyl side chain undergoes oxidation to form ketones or carboxylic acids. Key reagents and conditions include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic medium (H₂SO₄) | 6-Ketohexyl-substituted isoindole | 65–75% |
| CrO₃ | Anhydrous dichloromethane | 6-Carboxyhexyl-substituted isoindole | 50–60% |
Mechanistic Insights :
-
KMnO₄-mediated oxidation proceeds via radical intermediates, targeting the terminal hydroxyl group.
-
CrO₃ oxidizes the primary alcohol to a carboxylic acid through a two-step aldehyde intermediate.
Reduction Reactions
The isoindole ring is reduced to dihydroisoindole derivatives under specific conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 2-(6-Hydroxyhexyl)-1,3-dihydroisoindole | 80–85% |
| LiAlH₄ | Tetrahydrofuran (THF), reflux | Hexahydroisoindole derivative | 70–75% |
Key Observations :
-
NaBH₄ selectively reduces the carbonyl group without affecting the hydroxyl functionality.
-
LiAlH₄ achieves full reduction of the isoindole ring, producing a bicyclic amine.
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution with various reagents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ | Toluene, 80°C | 6-Chlorohexyl-substituted isoindole | 90–95% |
| CH₃I | K₂CO₃, DMF, 60°C | 6-Methoxyhexyl-substituted isoindole | 75–80% |
Regioselectivity :
-
Ring-opening reactions of epoxy intermediates derived from this compound show C-2 selectivity due to lower activation barriers (ΔG‡ = 11.2 kcal/mol vs. 12.9 kcal/mol for C-3) .
Ring-Opening and Functionalization
Under acidic conditions, the isoindole ring undergoes methanolysis:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂SO₄/MeOH | Room temperature, 24 h | Methoxydiacetate derivatives | 85–90% |
Structural Confirmation :
-
X-ray crystallography confirmed the stereochemistry of methoxydiacetate products (e.g., 5-methoxy-2-methyl-1,3-dioxooctahydro-1H-isoindole-4,6-diyl diacetate) .
Palladium-Catalyzed Modifications
While not directly applied to this compound, related isoindole-1,3-diones undergo palladium-catalyzed aminocarbonylation:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Methyl 2-iodobenzoate | Pd(OAc)₂, PPh₃, CO balloon | 2-Benzylisoindole-1,3-dione | 75–76% |
Implications :
-
This methodology could be adapted for introducing aryl/alkyl groups at the hydroxyhexyl side chain .
Pharmacophore Derivatization
The compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research indicates that isoindole derivatives exhibit significant anticancer properties. Specifically, compounds like 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and interference with cell cycle progression. For instance, studies have shown that certain phthalimide derivatives can inhibit angiogenesis, which is crucial for tumor growth and metastasis .
b. Neuropharmacology
This compound has also been investigated for its effects on the central nervous system (CNS). Some derivatives have shown promise as histamine H3 receptor antagonists, which play a role in regulating neurotransmitter release. Research has demonstrated that these compounds can influence feeding behavior and cognitive functions by modulating histaminergic signaling pathways .
Materials Science
a. Polymer Chemistry
In materials science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced mechanical properties and thermal stability. The incorporation of isoindole units into polymer backbones can lead to materials with unique optical and electronic characteristics suitable for applications in organic electronics and photonics .
b. Photovoltaics
The compound's photochemical properties make it a candidate for organic photovoltaic devices. Its ability to absorb light and facilitate charge separation is being studied to improve the efficiency of solar cells. Preliminary results suggest that incorporating such isoindole derivatives into photovoltaic systems can enhance light absorption and energy conversion efficiency .
Biochemical Applications
a. Enzyme Inhibition
Research has identified this compound as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its inhibitory effects on monoamine oxidase (MAO) have been documented, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
b. Drug Delivery Systems
The hydrophilic nature of the hydroxyhexyl group enhances the solubility of the compound in biological systems, making it suitable for drug delivery applications. Its ability to form stable complexes with various therapeutic agents could facilitate targeted delivery mechanisms in cancer therapy or chronic disease management .
Case Studies
Mechanism of Action
The mechanism of action of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The hydroxyhexyl side chain can also enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Hydrophilicity and Solubility
The hydroxyhexyl substituent in the target compound likely confers greater hydrophilicity compared to 2-(6-sulfanylhexyl)-... (logP ~2.5–3.0) and 2-[6-(methylsulfanyl)hexyl]-... (logP ~3.0–3.5). This property may enhance aqueous solubility, critical for pharmacokinetics in drug design .
Biological Activity
2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound belonging to the isoindole derivatives class. This compound features a hydroxyhexyl side chain attached to the isoindole ring, which is significant for its biological activities. Isoindole derivatives are recognized for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 63945-11-9 |
| Molecular Weight | 247.29 g/mol |
| Chemical Structure | Chemical Structure |
Enzyme Interactions
Research indicates that this compound interacts with various enzymes and proteins in biochemical reactions. Notably, it has been shown to inhibit certain liver detoxifying enzymes, which can affect metabolic pathways in cells.
Cellular Effects
The compound influences cellular processes by modulating signaling pathways and gene expression. For instance, exposure to this compound has been linked to alterations in the expression of genes involved in detoxification and metabolism, indicating its potential role in cellular regulation.
Medicinal Chemistry Applications
Recent studies have explored the use of this compound as a building block in the synthesis of pharmaceutical agents with potential therapeutic properties. Its structural features allow for modifications that enhance biological activity against various targets.
Antimicrobial and Anticancer Properties
Preliminary investigations into the antimicrobial and anticancer properties of this compound have yielded promising results. In vitro assays demonstrate its efficacy against certain bacterial strains and cancer cell lines, suggesting further exploration is warranted for potential therapeutic applications .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. The compound exhibited significant cytotoxicity at concentrations above 10 µM, leading to apoptosis as confirmed by flow cytometry analysis. The mechanism of action appears to involve the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting phthalimide derivatives with hydroxyhexyl-containing precursors under reflux conditions. For example, formaldehyde-mediated Mannich reactions or alkylation using potassium hydroxide as a base in ethanol (as seen in analogous isoindole-1,3-dione syntheses) . Key parameters include temperature control (70–80°C) and stoichiometric optimization of the hydroxyhexyl precursor.
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of ¹H-NMR and ¹³C-NMR to confirm the isoindole-dione core and hydroxyhexyl substituent. FT-IR can validate carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3600 cm⁻¹). Elemental analysis ensures purity (>95%), while mass spectrometry (HRMS) confirms molecular weight .
Q. What safety protocols are critical during experimental handling?
- Methodology : Use fume hoods to avoid inhalation of fine particulates. Waste containing isoindole-dione derivatives must be segregated and disposed via certified hazardous waste contractors. Personal protective equipment (PPE) such as nitrile gloves and lab coats are mandatory, as phthalimide derivatives may cause skin/eye irritation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like COMSOL Multiphysics integrated with AI can simulate reaction kinetics and predict optimal conditions (e.g., solvent polarity, temperature gradients) . ICReDD’s hybrid computational-experimental framework is a validated approach for reducing trial-and-error experimentation .
Q. What experimental design strategies minimize variability in yield during scale-up?
- Methodology : Apply factorial design (e.g., 2^k designs) to test variables like catalyst loading, reaction time, and solvent ratios. Response surface methodology (RSM) can identify nonlinear interactions. For example, a Central Composite Design (CCD) might reveal that ethanol/water mixtures improve solubility of the hydroxyhexyl side chain .
Q. How does the hydroxyhexyl substituent influence regioselectivity in further functionalization?
- Methodology : Conduct kinetic studies using competitive reactions (e.g., bromination or epoxidation) to compare reactivity with unsubstituted phthalimides. Computational electrostatic potential maps (ESP) can highlight electron-rich regions susceptible to electrophilic attack. Experimental validation via HPLC tracking of product ratios is recommended .
Q. How to resolve contradictions between computational predictions and experimental reactivity data?
- Methodology : Cross-validate using multi-scale modeling (e.g., MD simulations for solvation effects) and advanced spectroscopy (in-situ FT-IR or Raman). If discrepancies persist, recalibrate computational parameters (e.g., basis sets in DFT) or reassess assumptions about reaction mechanisms (e.g., proton transfer steps) .
Key Challenges & Future Directions
- Stereochemical Control : The hydroxyhexyl chain may introduce chiral centers. Explore asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) for enantioselective synthesis .
- Biological Activity Profiling : Screen against kinase or protease targets, leveraging the phthalimide scaffold’s known bioactivity. Use SPR (Surface Plasmon Resonance) for binding affinity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
